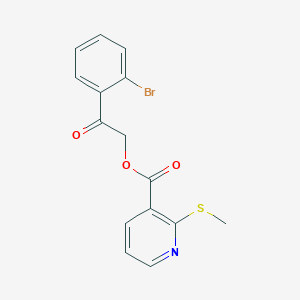
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone is a complex organic compound that features a pyridinone core with various substituents, including a tert-butyl group, a fluorophenyl group, a hydroxy group, and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction involving a suitable diketone and an amine.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Introduction of the Phenylsulfanyl Group: This step typically involves a thiolation reaction using thiophenol or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups.
Substitution: The fluorophenyl and phenylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to the formation of an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-tert-butyl-1-(4-chlorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
- 6-tert-butyl-1-(4-bromophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
- 6-tert-butyl-1-(4-methylphenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
Uniqueness
The presence of the fluorophenyl group in 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone imparts unique electronic properties, making it distinct from its analogs with different substituents
Eigenschaften
Molekularformel |
C21H20FNO2S |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-phenylsulfanylpyridin-2-one |
InChI |
InChI=1S/C21H20FNO2S/c1-21(2,3)18-13-17(24)19(26-16-7-5-4-6-8-16)20(25)23(18)15-11-9-14(22)10-12-15/h4-13,24H,1-3H3 |
InChI-Schlüssel |
NWGPLXBHJRBWIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)SC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)




![3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367467.png)
![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13367486.png)

![(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13367502.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367513.png)
![4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13367519.png)

